2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a thieno[3,2-d]pyrimidin-4-one core structure This compound is characterized by the presence of a 3,4-dichlorophenylmethylsulfanyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-methylbenzaldehyde, and thiourea. The synthetic route may involve:
Formation of the thieno[3,2-d]pyrimidin-4-one core: This step involves the cyclization of thiourea with an appropriate aldehyde under acidic or basic conditions.
Introduction of the 3,4-dichlorophenylmethylsulfanyl group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 4-methylphenyl group: This step involves the reaction of the intermediate with 4-methylbenzaldehyde under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thieno[3,2-d]pyrimidin-4-one derivatives.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylmethylsulfanyl derivatives: Compounds with similar structural motifs but different substituents.
Thieno[3,2-d]pyrimidin-4-one derivatives: Compounds with variations in the substituents on the thieno[3,2-d]pyrimidin-4-one core.
Uniqueness
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c1-12-2-5-14(6-3-12)24-19(25)18-17(8-9-26-18)23-20(24)27-11-13-4-7-15(21)16(22)10-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICXQTSKSUDXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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